

4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1373930

[Get Quote](#)

< A Comprehensive Technical Guide to **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine**, a key heterocyclic building block in medicinal chemistry. The document details its core physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and applications in modern drug discovery. This guide is intended to serve as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the domain of kinase inhibitors and other targeted therapies. All protocols and data are presented with the causality of experimental choices in mind, ensuring scientific integrity and reproducibility.

Introduction

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a compound of significant interest in the field of pharmaceutical sciences. The 7-azaindole scaffold is a privileged structure, known for its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets. The introduction of a bromine atom at the 4-position and a methyl group on the pyrrole nitrogen provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, making it an invaluable

intermediate in the synthesis of complex molecular architectures. Its role as a "Protein Degrader Building Block" underscores its importance in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras)[1]. This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in chemical synthesis and drug design. The molecular weight, in particular, is a critical parameter for reaction stoichiometry, analytical characterization, and high-throughput screening.

The key properties of **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂	[1]
Molecular Weight	211.062 g/mol	[1]
CAS Number	1234616-25-1	[1]
Appearance	Solid (form may vary)	N/A
Purity	Typically ≥97%	[1]
Storage	Room temperature, in a tightly-closed container	[1][2]

The molecular weight is a definitive characteristic derived from its atomic composition. It is essential for calculating molar equivalents in reaction setups and is the primary value observed in mass spectrometry analysis for compound verification.

Chemical Structure Diagram

The structural formula provides a visual representation of the atomic arrangement and connectivity, which dictates the molecule's chemical behavior and steric properties.

Caption: Chemical structure of **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine**.

Synthesis and Purification

The synthesis of **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine** and its parent scaffold, 7-azaindole, can be achieved through various synthetic routes. A common strategy involves the reductive cyclization of a suitably substituted nitropyridine precursor. The methylation of the pyrrole nitrogen is typically performed as a separate step.

Illustrative Synthetic Workflow

The following diagram outlines a generalized, high-level workflow for the synthesis, emphasizing the key transformations.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target compound.

Protocol: N-Methylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine

This protocol describes the final methylation step, a crucial transformation for creating the title compound.

Causality: The choice of a strong base like sodium hydride (NaH) is critical for deprotonating the pyrrole nitrogen, which has a pKa of approximately 17. This deprotonation generates the corresponding anion, a potent nucleophile, which readily attacks the electrophilic methyl group of methyl iodide (CH_3I) in an $\text{S}_{\text{n}}2$ reaction. Anhydrous DMF is used as the solvent because it is polar and aprotic, effectively solvating the cation without interfering with the nucleophile. The reaction is run at 0°C initially to control the exothermic reaction of NaH with any trace moisture and the subsequent methylation.

Methodology:

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
- Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).
- Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry.
- Activation: Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may change color, indicating the formation of the sodium salt.
- Methylation: Add methyl iodide (CH_3I , 1.2 eq) dropwise via syringe, keeping the temperature at 0°C.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH_4Cl) solution at 0°C.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
- Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure **4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine**.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the synthesized compound. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.

Technique	Expected Data	Purpose
Mass Spectrometry (MS)	$[M+H]^+ \approx 211.0/213.0$ (Isotopic pattern for Bromine)	Confirms the molecular weight and the presence of a bromine atom.
1H NMR	Signals corresponding to aromatic protons, a pyrrole proton, and the N-methyl group singlet.	Confirms the structural arrangement of protons.
^{13}C NMR	Signals corresponding to the eight unique carbon atoms in the structure.	Confirms the carbon skeleton of the molecule.

Note: Specific chemical shifts (ppm) in NMR spectra are dependent on the solvent used (e.g., $CDCl_3$, $DMSO-d_6$)[3][4]. Researchers should consult spectral databases or perform their own analysis for precise peak assignments[5].

Applications in Drug Discovery

The $1H$ -pyrrolo[2,3-*b*]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the C4 position serves as a key point for diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or amino groups.

- **FGFR Inhibitors:** The $1H$ -pyrrolo[2,3-*b*]pyridine core has been successfully utilized to develop potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a pathway often dysregulated in various cancers[6].
- **CSF1R Inhibitors:** Derivatives of this scaffold have been investigated as inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a target in inflammatory diseases and oncology[7].
- **General Kinase Inhibition:** The structure is broadly applicable for targeting the ATP-binding site of numerous kinases, making it a valuable starting point for inhibitor design programs[8].

The N-methyl group helps to improve cell permeability and can fill specific hydrophobic pockets within a target's active site, often enhancing binding affinity and modifying the compound's

metabolic profile.

Safety and Handling

As with any brominated heterocyclic compound, proper safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat[9].
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[2]. Avoid contact with skin and eyes[10].
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances[2].
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains[9].

Hazard Statements (General for this class of compounds):

- May be harmful if swallowed.
- Causes skin and serious eye irritation/damage[2].
- May cause respiratory irritation[2].

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material[9][11].

Conclusion

4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate with a precise molecular weight of 211.062 g/mol. Its strategic combination of a 7-azaindole core, a reactive bromine handle, and an N-methyl group makes it an exceptionally versatile tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the discovery and development of next-generation targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. aksci.com [aksci.com]
- 3. rsc.org [rsc.org]
- 4. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 5. 4-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-PYRROLO[2,3-B]PYRIDINE(348640-07-3) 1H NMR spectrum [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1373930#4-bromo-1-methyl-1h-pyrrolo-2-3-b-pyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com